Cas no 2248353-63-9 (1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine-7-carboxylate)
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine-7-carboxylate Chemical and Physical Properties
Names and Identifiers
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- 2248353-63-9
- EN300-6519083
- 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine-7-carboxylate
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- Inchi: 1S/C19H14N2O5/c22-16-7-3-4-11-10-12(8-9-15(11)20-16)19(25)26-21-17(23)13-5-1-2-6-14(13)18(21)24/h1-2,5-6,8-10H,3-4,7H2,(H,20,22)
- InChI Key: JYPUOQOQLPTOKD-UHFFFAOYSA-N
- SMILES: O(C(C1C=CC2=C(C=1)CCCC(N2)=O)=O)N1C(C2C=CC=CC=2C1=O)=O
Computed Properties
- Exact Mass: 350.09027155g/mol
- Monoisotopic Mass: 350.09027155g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 26
- Rotatable Bond Count: 3
- Complexity: 609
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.1
- Topological Polar Surface Area: 92.8Ų
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine-7-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-6519083-0.05g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine-7-carboxylate |
2248353-63-9 | 95.0% | 0.05g |
$600.0 | 2025-03-14 | |
| Enamine | EN300-6519083-0.1g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine-7-carboxylate |
2248353-63-9 | 95.0% | 0.1g |
$628.0 | 2025-03-14 | |
| Enamine | EN300-6519083-0.25g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine-7-carboxylate |
2248353-63-9 | 95.0% | 0.25g |
$657.0 | 2025-03-14 | |
| Enamine | EN300-6519083-0.5g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine-7-carboxylate |
2248353-63-9 | 95.0% | 0.5g |
$685.0 | 2025-03-14 | |
| Enamine | EN300-6519083-1.0g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine-7-carboxylate |
2248353-63-9 | 95.0% | 1.0g |
$714.0 | 2025-03-14 | |
| Enamine | EN300-6519083-2.5g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine-7-carboxylate |
2248353-63-9 | 95.0% | 2.5g |
$1399.0 | 2025-03-14 | |
| Enamine | EN300-6519083-5.0g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine-7-carboxylate |
2248353-63-9 | 95.0% | 5.0g |
$2070.0 | 2025-03-14 | |
| Enamine | EN300-6519083-10.0g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine-7-carboxylate |
2248353-63-9 | 95.0% | 10.0g |
$3069.0 | 2025-03-14 |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine-7-carboxylate Related Literature
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Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
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Weili Dai,Guangjun Wu,Michael Hunger Chem. Commun., 2015,51, 13779-13782
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Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
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Bin Han,Yasuo Shimizu,Gabriele Seguini,Celia Castro,Gérard Ben Assayag,Koji Inoue,Yasuyoshi Nagai,Sylvie Schamm-Chardon,Michele Perego RSC Adv., 2016,6, 3617-3622
Additional information on 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine-7-carboxylate
Recent Advances in the Study of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine-7-carboxylate (CAS: 2248353-63-9)
In recent years, the compound 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine-7-carboxylate (CAS: 2248353-63-9) has garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique structural features, has shown promising potential in various therapeutic applications, particularly in the modulation of protein-protein interactions and enzyme inhibition. The following sections provide an overview of the latest research findings, methodologies, and implications associated with this compound.
The primary focus of recent studies has been on elucidating the molecular mechanisms underlying the biological activity of 2248353-63-9. Researchers have employed advanced techniques such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy to determine the three-dimensional structure of the compound and its interactions with target proteins. These structural insights have been instrumental in understanding the compound's high affinity for specific binding sites, which is critical for its pharmacological effects.
One of the most notable findings is the compound's efficacy in inhibiting key enzymes involved in inflammatory pathways. In vitro and in vivo studies have demonstrated that 2248353-63-9 effectively reduces the production of pro-inflammatory cytokines, suggesting its potential as a therapeutic agent for inflammatory diseases. Additionally, the compound has shown selective activity against certain cancer cell lines, highlighting its versatility in drug development.
Further investigations have explored the pharmacokinetic properties of 2248353-63-9, including its absorption, distribution, metabolism, and excretion (ADME) profiles. These studies have revealed favorable bioavailability and stability, making the compound a viable candidate for further preclinical and clinical development. However, challenges such as optimizing its solubility and minimizing off-target effects remain areas of active research.
In conclusion, the compound 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine-7-carboxylate (CAS: 2248353-63-9) represents a promising avenue for therapeutic innovation. Its unique structural and functional properties, combined with its demonstrated biological activity, position it as a valuable tool for both basic research and drug discovery. Future studies will likely focus on refining its pharmacological profile and exploring its applications in a broader range of diseases.
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